molecular formula C8H7BrFNO B12840001 1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one

1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one

Cat. No.: B12840001
M. Wt: 232.05 g/mol
InChI Key: KFQAXWFSEVOXOO-UHFFFAOYSA-N
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Description

1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrFNO. It is characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, making it a versatile intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals and other fine chemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one typically involves the reaction of 6-amino-3-bromo-2-fluorobenzene with ethanone under specific conditions. One common method includes:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to form the corresponding phenyl derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of probes for studying biological pathways.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of specialized pharmaceuticals and advanced materials.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

1-(6-amino-3-bromo-2-fluorophenyl)ethanone

InChI

InChI=1S/C8H7BrFNO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,11H2,1H3

InChI Key

KFQAXWFSEVOXOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Br)N

Origin of Product

United States

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